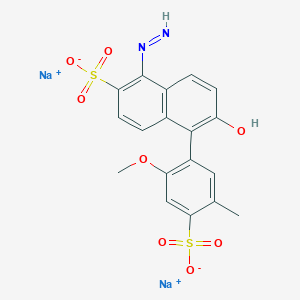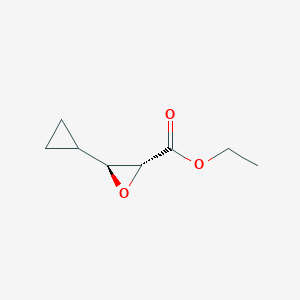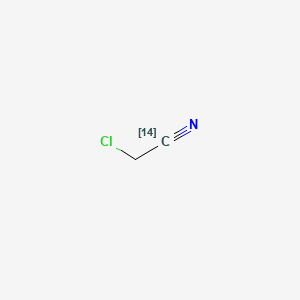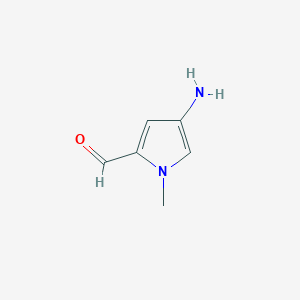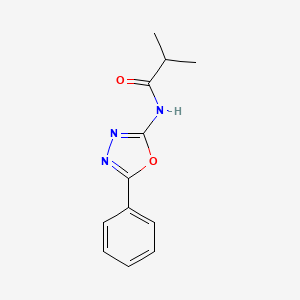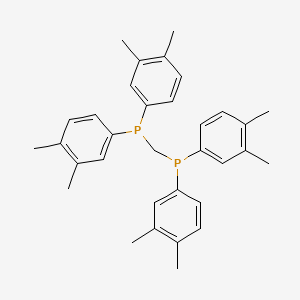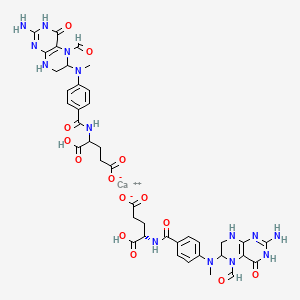
Levocorin calcium pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a necessary co-factor in the body, playing a crucial role in the synthesis of purines, pyrimidines, and methionine before their incorporation into DNA or protein . This compound is commonly used to counteract the toxic effects of folic acid antagonists, such as methotrexate, and is also employed in the treatment of megaloblastic anemias due to folic acid deficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levocorin calcium pentahydrate can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The calcium salt is then formed by reacting folinic acid with calcium chloride in an aqueous solution, followed by crystallization to obtain the pentahydrate form .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of a C18 Phenomenex column and a mobile phase consisting of tetrabutyl ammonium phosphate buffer at a specific pH .
Analyse Des Réactions Chimiques
Types of Reactions: Levocorin calcium pentahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: It can participate in substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products: The major products formed from these reactions include different derivatives of folinic acid, which can be used for various therapeutic purposes .
Applications De Recherche Scientifique
Levocorin calcium pentahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in cellular metabolism and DNA synthesis.
Industry: It is used in the pharmaceutical industry for the production of various drugs and therapeutic agents.
Mécanisme D'action
Levocorin calcium pentahydrate exerts its effects by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists. It is rapidly converted to the biologically active form, methyl-tetrahydrofolate, which participates in the synthesis of purines, pyrimidines, and methionine . This bypasses the need for DHFR reduction and prevents the toxic side effects associated with folic acid antagonists .
Comparaison Avec Des Composés Similaires
Levoleucovorin: The pharmacologically active levo-isomer of folinic acid.
Methotrexate: A folic acid antagonist used in cancer therapy.
Folic Acid: The parent compound from which folinic acid is derived.
Uniqueness: Levocorin calcium pentahydrate is unique in its ability to bypass DHFR inhibition and provide a direct source of tetrahydrofolate, making it an essential compound in both therapeutic and research settings .
Propriétés
Formule moléculaire |
C40H44CaN14O14 |
|---|---|
Poids moléculaire |
984.9 g/mol |
Nom IUPAC |
calcium;4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate;(4S)-4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H23N7O7.Ca/c2*1-26(13-8-22-16-15(27(13)9-28)18(32)25-20(21)24-16)11-4-2-10(3-5-11)17(31)23-12(19(33)34)6-7-14(29)30;/h2*2-5,9,12-13H,6-8H2,1H3,(H,23,31)(H,29,30)(H,33,34)(H4,21,22,24,25,32);/q;;+2/p-2/t12-,13?;;/m0../s1 |
Clé InChI |
BMJYRCFXYRPCPK-IYPRWPFWSA-L |
SMILES isomérique |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
SMILES canonique |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


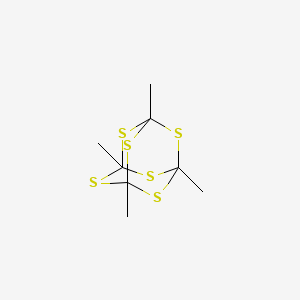
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
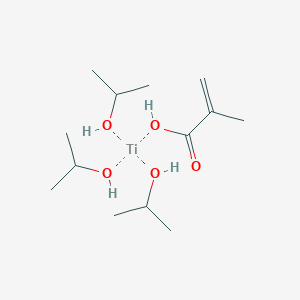
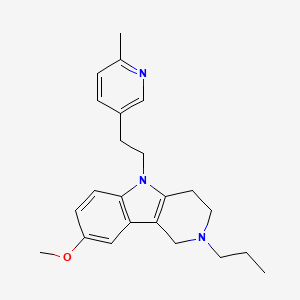
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
